Propylinium

Calmodulin Phosphodiesterase SAR

Propylinium is a structurally defined, bis‑quinolinium dication with a short three‑carbon alkyl bridge. Its core value is as a negative control in calmodulin‑antagonist screening and SAR studies: it shares the dequalinium scaffold but exhibits zero calmodulin‑stimulated phosphodiesterase inhibition and no antiproliferative activity against C6 astrocytoma cells. This functional inactivity—attributed solely to the alkyl bridge length—makes Propylinium essential for distinguishing mechanism‑based effects from nonspecific dicationic/lipophilic interactions. Researchers conducting mitochondrial‑targeting or bis‑quinolinium drug‑discovery programs rely on Propylinium to define the minimal bridge length required for bioactivity, ensuring that generic substitution does not compromise experimental validity.

Molecular Formula C21H20N2+2
Molecular Weight 300.4 g/mol
CAS No. 80038-46-6
Cat. No. B1211497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropylinium
CAS80038-46-6
Synonyms1,1'-trimethylene-bis(quinolinium)
propylinium
Molecular FormulaC21H20N2+2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=[N+]2CCC[N+]3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H20N2/c1-3-12-20-18(8-1)10-5-14-22(20)16-7-17-23-15-6-11-19-9-2-4-13-21(19)23/h1-6,8-15H,7,16-17H2/q+2
InChIKeyXKOPPJJSUOIQCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propylinium (CAS 80038-46-6) as a Bis‑Quinolinium Dication: Structural Definition and Procurement Context


Propylinium, systematically named 1,1'-(1,3-propanediyl)bis(quinolinium), is a synthetic bis‑quinolinium dication with molecular formula C₂₁H₂₀N₂⁺² and a molecular weight of 300.40 g/mol [1]. It consists of two quinolinium rings connected by a three‑carbon propyl alkyl bridge [1]. This compound belongs to the class of quaternary ammonium bis‑quinolinium salts, a family that includes the widely studied antiseptic and anticancer agent dequalinium. Propylinium is commercially available from multiple research‑chemical suppliers at purities typically ≥95% . Its primary scientific value, however, lies not in direct therapeutic application but in its defined structural relationship to bioactive bis‑quinolinium compounds, establishing it as a critical comparative tool in structure–activity relationship (SAR) studies .

Why In‑Class Bis‑Quinolinium Compounds Cannot Simply Substitute for Propylinium


Bis‑quinolinium compounds exhibit extreme sensitivity to the length of the central alkyl bridge that separates the two quinolinium rings. Propylinium, with its short three‑carbon bridge, is structurally a close analog of dequalinium (10‑carbon bridge) [1]. Despite this apparent similarity, the bridge length difference of only seven methylene units is sufficient to completely ablate calmodulin‑antagonist activity [1]. Propylinium shows no inhibitory effect in calmodulin‑stimulated phosphodiesterase assays, whereas dequalinium exhibits an IC₅₀ of 1 µM [1]. Similarly, propylinium fails to inhibit proliferation of C6 astrocytoma cells, a cell line in which dequalinium and rhodamine‑123 are potent antiproliferative agents [1]. Therefore, substituting propylinium for dequalinium or other longer‑bridge bis‑quinolinium analogs in a calmodulin‑ or proliferation‑focused experiment would yield a false‑negative result, while substituting a longer‑bridge analog for propylinium in a negative‑control context would introduce unwanted biological activity. The compound's unique profile is defined by its structural specificity and consequent functional inactivity, making generic substitution scientifically invalid [1].

Propylinium (CAS 80038-46-6) Quantitative Differentiation Evidence: Comparator‑Based Selection Guide


Calmodulin‑Stimulated Phosphodiesterase Inhibition: Propylinium vs. Dequalinium

Propylinium demonstrates a complete absence of calmodulin‑antagonist activity compared to dequalinium. In a direct head‑to‑head assay using a calmodulin‑stimulated cyclic nucleotide phosphodiesterase, dequalinium exhibited an IC₅₀ of 1 µM, whereas propylinium had no measurable inhibitory effect [1].

Calmodulin Phosphodiesterase SAR

Antiproliferative Activity in C6 Astrocytoma Cells: Propylinium vs. Dequalinium and Rhodamine‑123

In a direct comparison of antiproliferative effects on the C6 astrocytoma cell line, propylinium showed no inhibition of cell proliferation, whereas both dequalinium and rhodamine‑123 significantly inhibited proliferation [1].

Cancer Cell Proliferation Astrocytoma

Structural Differentiation via Alkyl Bridge Length: Propylinium (C3) vs. Dequalinium (C10)

Propylinium differs from dequalinium solely by the length of the central alkyl bridge: a three‑carbon propyl linker in propylinium versus a ten‑carbon decyl linker in dequalinium [1]. This specific structural modification is directly responsible for the observed differences in biological activity.

Structure-Activity Relationship Molecular Design Negative Control

Propylinium (CAS 80038-46-6) Application Scenarios: Where Its Differentiated Profile Delivers Scientific Value


Validated Negative Control in Calmodulin Antagonist Screening

Propylinium serves as an ideal negative control in assays designed to identify or characterize calmodulin antagonists. Since it shares the bis‑quinolinium core of dequalinium but exhibits zero calmodulin‑stimulated phosphodiesterase inhibition [1], it allows researchers to differentiate genuine calmodulin‑dependent effects from nonspecific interactions due to the dicationic, lipophilic scaffold. This ensures that observed activity in test compounds is truly mechanism‑based.

Structure–Activity Relationship (SAR) Studies on Bis‑Quinolinium Scaffolds

In medicinal chemistry programs aimed at developing bis‑quinolinium‑based therapeutics, propylinium provides a critical data point for SAR analysis. Its lack of calmodulin antagonism and antiproliferative activity, directly attributed to its short three‑carbon bridge [1], helps define the minimal bridge length required for activity. This information guides the design of analogs with optimized pharmacological profiles.

Mitochondrial Targeting and Antiproliferative Mechanism Studies

Given that cationic lipophilic compounds like dequalinium selectively accumulate in tumor mitochondria and inhibit energy production, propylinium can be used to probe the structural requirements for this mitochondrial targeting. Its inactivity in C6 astrocytoma proliferation assays [1] makes it a valuable comparator for distinguishing between mitochondrial accumulation and downstream functional effects, clarifying whether an observed phenotype is a direct consequence of mitochondrial targeting or requires additional structural features.

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